Dexefaroxan
Overview
Description
Dexefaroxan is a selective alpha 2-adrenergic receptor antagonist. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. This compound enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells .
Preparation Methods
The preparation of dexefaroxan involves several synthetic routes. One method includes the Darzens condensation of 2-fluorobenzaldehyde with ethyl 2-bromobutyrate to furnish an epoxide intermediate. This intermediate undergoes further reactions to yield this compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Dexefaroxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dexefaroxan has several scientific research applications:
Neurogenesis: It promotes the survival of new neurons in the hippocampus, making it a potential therapeutic strategy for neurodegenerative conditions.
Memory Enhancement: This compound has been shown to improve memory performance in rodent models, suggesting its potential use in treating cognitive deficits.
Alzheimer’s Disease: It has been studied for its effects on behavioral phenotypes in mouse models of Alzheimer’s disease, where it improved memory and increased brain-derived neurotrophic factor (BDNF) expression.
Mechanism of Action
Dexefaroxan exerts its effects by antagonizing alpha 2-adrenergic receptors. This action leads to the release of noradrenaline in the hippocampus, which in turn promotes neurogenesis and enhances cognitive functions. The molecular targets involved include alpha 2-adrenergic receptors and pathways related to BDNF expression .
Comparison with Similar Compounds
Dexefaroxan is unique in its selective antagonism of alpha 2-adrenergic receptors. Similar compounds include:
Efaroxan: Another alpha 2-adrenergic receptor antagonist with similar neurogenic effects.
Asimilobine: An alkaloid with neurogenic activity and blood-brain barrier permeability.
N-methylasimilobine: Another alkaloid with similar properties to asimilobine.
This compound stands out due to its specific effects on hippocampal neurogenesis and its potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZLMXRALDSJW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143249-88-1 | |
Record name | Dexefaroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXEFAROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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